Ethyl pipecolinate

Vue d'ensemble

Description

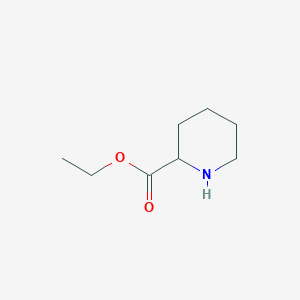

Ethyl pipecolinate, also known as ethyl 2-piperidinecarboxylate, is an organic compound with the molecular formula C8H15NO2. It is a derivative of pipecolic acid, where the carboxyl group is esterified with ethanol. This compound is a clear, colorless to light yellow liquid and is used in various chemical syntheses and industrial applications .

Mécanisme D'action

Target of Action

Ethyl pipecolinate, also known as ethyl 2-piperidinecarboxylate , is a heterocyclic building block The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known to participate in the total synthesis of the (+)-epiquinamide, a quinolizidine alkaloid . Alkaloids often interact with a variety of enzymes, receptors, and ion channels in the body, but the exact interactions of this compound require further investigation.

Biochemical Pathways

Given its role in the synthesis of a quinolizidine alkaloid , it may be involved in alkaloid biosynthesis pathways

Result of Action

Given its role in the synthesis of a quinolizidine alkaloid , it may have similar effects to other alkaloids, which can include analgesic, anti-inflammatory, and anti-amnesic effects

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl pipecolinate can be synthesized through the esterification of pipecolic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating pipecolic acid and ethanol with a catalytic amount of sulfuric acid or hydrochloric acid to yield this compound and water. The reaction can be represented as follows:

C6H11NO2+C2H5OH→C8H15NO2+H2O

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes where pipecolic acid and ethanol are fed into a reactor with an acid catalyst. The reaction mixture is then distilled to separate the product from the by-products and unreacted starting materials .

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl pipecolinate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base, this compound can be hydrolyzed back to pipecolic acid and ethanol.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

Hydrolysis: Pipecolic acid and ethanol.

Reduction: 2-piperidinemethanol.

Substitution: Various substituted pipecolinate derivatives.

Applications De Recherche Scientifique

Synthesis of Bioactive Compounds

Ethyl pipecolinate serves as a key intermediate in the synthesis of bioactive compounds. Notably, it has been utilized in the synthesis of selective androgen receptor modulators (SARMs) and inhibitors of HCV NS5B polymerase, which are critical in developing therapies for androgen-related disorders and hepatitis C .

Case Study: Synthesis of SARMs

In a study by researchers at Sigma-Aldrich, this compound was employed to create novel SARMs that exhibit tissue-selective anabolic activity. The synthesized compounds demonstrated promising results in preclinical trials, indicating their potential for treating muscle wasting diseases .

Catalytic Transformations

This compound is also involved in catalytic transformations, particularly in decarbonylative arylation processes. This method allows for the formation of arylated products from cyclic amino esters, showcasing its utility in complex organic syntheses.

Case Study: Ruthenium-Catalyzed Reactions

Research published in the Journal of the American Chemical Society highlighted the use of this compound in ruthenium-catalyzed decarbonylative arylation. The study reported successful transformations yielding high selectivity and efficiency, emphasizing the compound's role as a substrate in advanced synthetic methodologies .

Multicomponent Reactions (MCR)

This compound has proven effective in multicomponent reactions (MCR), particularly in synthesizing pyrrolizidines and indolizidines. These reactions often involve combining multiple reactants to form complex structures efficiently.

Case Study: Synthesis of Pyrrolizidines

A minireview on MCRs indicated that this compound can react with azomethine ylides to produce pyrrolizidine derivatives. These compounds have shown significant biological activity, including antibacterial properties against Gram-negative bacteria . The yields from these reactions were reported to be moderate to high, demonstrating the compound's versatility.

Combinatorial Chemistry

In combinatorial chemistry, this compound has been utilized to generate libraries of compounds for drug discovery. Its ability to participate in various chemical reactions makes it an ideal candidate for developing diverse molecular structures.

Application Example

A study demonstrated that this compound could be combined with hydrazones to create a range of new compounds. This approach allows researchers to explore structure-activity relationships rapidly and identify potential drug candidates .

Safety Considerations

While this compound has promising applications, safety considerations are paramount. It is classified as a flammable liquid and can cause skin irritation upon contact . Proper handling and safety protocols must be observed during its use in laboratory settings.

Comparaison Avec Des Composés Similaires

Methyl pipecolinate: Similar structure but with a methyl ester group instead of an ethyl ester.

Pipecolic acid: The parent compound without the ester group.

Ethyl nicotinate: Another ethyl ester but derived from nicotinic acid.

Uniqueness: this compound is unique due to its specific ester group, which imparts different chemical reactivity and physical properties compared to its analogs. Its applications in various fields, such as medicinal chemistry and industrial synthesis, highlight its versatility and importance .

Activité Biologique

Ethyl pipecolinate is an ester derived from pipecolic acid, a cyclic amino acid that has garnered attention for its diverse biological activities. This compound is of particular interest in medicinal chemistry due to its potential applications in drug development and its role in various biochemical pathways. This article will delve into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

1. Antineoplastic Activity

Research has indicated that alkylating agents, including derivatives of pipecolic acid, exhibit significant antitumor properties. This compound has been studied for its potential as a chemotherapeutic agent. A comparative study on alkylating agents highlighted the effectiveness of compounds similar to this compound in inhibiting tumor growth in experimental models .

2. Neuroprotective Effects

Studies have suggested that pipecolic acid derivatives may possess neuroprotective properties. This compound has been shown to enhance neuronal survival under stress conditions, possibly through modulation of neurotransmitter systems and reduction of oxidative stress . This neuroprotective effect positions it as a candidate for further research in neurodegenerative diseases.

3. Plant Immunity

Recent studies have explored the role of related compounds in plant immunity. N-Hydroxy pipecolic acid methyl ester, a derivative of pipecolic acid, has been implicated in defense responses in plants, suggesting that this compound may also influence similar pathways . This highlights its potential utility in agricultural applications.

4. Pharmacological Potential

The pharmacological profile of this compound includes interactions with various receptors and enzymes, contributing to its diverse biological effects. For instance, it may act as a modulator for certain neurotransmitter receptors, influencing cognitive functions and mood regulation.

Case Study 1: Antitumor Activity

A study conducted on mice treated with this compound demonstrated a notable reduction in tumor size compared to control groups. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells while sparing normal cells .

Case Study 2: Neuroprotection

In vitro experiments using neuronal cell cultures exposed to oxidative stress revealed that treatment with this compound significantly increased cell viability and reduced markers of oxidative damage. These findings suggest its potential for therapeutic use in conditions like Alzheimer's disease .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Propriétés

IUPAC Name |

ethyl piperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-11-8(10)7-5-3-4-6-9-7/h7,9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZIKRGHFZTYTIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501307286 | |

| Record name | Ethyl 2-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501307286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15862-72-3 | |

| Record name | Ethyl 2-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15862-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl piperidine-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015862723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15862-72-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49360 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501307286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl piperidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of ethyl pipecolinate in synthetic chemistry?

A1: this compound serves as a versatile building block in synthesizing various heterocyclic compounds. Studies demonstrate its utility in creating []Benzothienoindolizidinones, []Benzothienoquinolizidinones [], and thienoquinolizidinones []. These compounds can further rearrange into complex structures like piperidino[1,2-a][1,3] or [, ]diazepines fused to thiophene rings []. Furthermore, it acts as a precursor in the stereoselective synthesis of (±)-α- and (±)-β-Conhydrins [, ].

Q2: Has the thermal decomposition of this compound been investigated?

A2: Yes, the kinetics and mechanisms of gas-phase elimination of this compound have been studied []. The decomposition is a homogeneous, unimolecular reaction following first-order kinetics. The primary decomposition pathway involves the formation of pipecolic acid and ethylene, followed by rapid decarboxylation of the acid intermediate [].

Q3: Is this compound found naturally, and if so, where?

A3: Research indicates that this compound is a constituent of volatile compounds found in Strobilanthes tonkinensis leaves, a plant native to Yunnan province and recognized for its unique aroma []. Notably, it constitutes a minor component (5.88%) compared to the major volatiles like 1-(3,4,5,6-tetrahydro-2-pyridyl)-1-propanone and 1-(1,4,5,6-tetrahydro-2-pyridyl)-1-propanone [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.